molecular formula C21H19N5O3 B11190597 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol

Cat. No.: B11190597
M. Wt: 389.4 g/mol
InChI Key: MVKDDNWRINWMIA-UHFFFAOYSA-N
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Description

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol is a complex organic compound with a molecular formula of C18H15N5O2. This compound is part of the quinazolinone family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-4-methylquinazoline with 3-methoxyphenylpyrimidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties .

Scientific Research Applications

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazoline and pyrimidine rings play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O3/c1-12-15-8-5-9-17(29-3)19(15)25-20(22-12)26-21-23-16(11-18(27)24-21)13-6-4-7-14(10-13)28-2/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

MVKDDNWRINWMIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC)OC

Origin of Product

United States

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